SarTATE

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

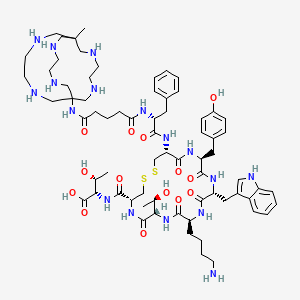

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-19-[[(2R)-2-[[5-[(8-methyl-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl)amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H103N17O14S2/c1-42(87)58-66(98)83-55(65(97)85-59(43(2)88)67(99)100)35-102-101-34-54(64(96)80-52(31-45-19-21-47(89)22-20-45)62(94)81-53(32-46-33-77-49-15-8-7-14-48(46)49)63(95)79-50(60(92)84-58)16-9-10-23-70)82-61(93)51(30-44-12-5-4-6-13-44)78-56(90)17-11-18-57(91)86-69-39-74-27-24-71-36-68(3,37-72-25-28-75-40-69)38-73-26-29-76-41-69/h4-8,12-15,19-22,33,42-43,50-55,58-59,71-77,87-89H,9-11,16-18,23-32,34-41,70H2,1-3H3,(H,78,90)(H,79,95)(H,80,96)(H,81,94)(H,82,93)(H,83,98)(H,84,92)(H,85,97)(H,86,91)(H,99,100)/t42-,43-,50+,51-,52+,53-,54+,55+,58+,59+,68?,69?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUFICPASZINEN-NMNXQNEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)NC(C(C)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H103N17O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1458.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Rise of SarTATE: A New Frontier in Theranostic Radiopharmaceuticals

An In-depth Technical Guide on the Discovery and Development of SarTATE Radiopharmaceuticals for Researchers, Scientists, and Drug Development Professionals.

The landscape of nuclear medicine is rapidly evolving with the advent of theranostic agents that seamlessly integrate diagnostic imaging and targeted radionuclide therapy. Among the most promising innovations in this field is the development of this compound radiopharmaceuticals. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, a next-generation agent poised to redefine the management of neuroendocrine tumors (NETs) and other malignancies expressing the somatostatin receptor 2 (SSTR2).

Introduction: The Theranostic Imperative and the Genesis of this compound

The theranostic paradigm, a portmanteau of "therapeutics" and "diagnostics," embodies a personalized medicine approach where the same molecular target is used for both imaging and therapy. This strategy allows for precise patient selection, accurate dosimetry, and real-time monitoring of treatment response. For neuroendocrine tumors, which frequently overexpress SSTR2, peptide receptor radionuclide therapy (PRRT) with radiolabeled somatostatin analogs has become a cornerstone of treatment.

This compound emerges as a significant advancement in this domain. It is a conjugate of the novel bifunctional chelator, MeCOSar, and the well-established SSTR2-targeting peptide, Tyr3-octreotate.[1] The key innovation lies in the MeCOSar chelator, a sarcophagine-based cage-like molecule, which forms exceptionally stable complexes with copper radionuclides. This stability is crucial for in vivo applications, minimizing the release of free radio-copper and reducing off-target toxicity.[2] The "perfect pairing" of copper-64 (⁶⁴Cu) for positron emission tomography (PET) imaging and copper-67 (⁶⁷Cu) for therapy, both chelated by the same this compound molecule, represents a true theranostic synergy.[3][4]

The Molecular Architecture of this compound

The efficacy of this compound is rooted in its meticulously designed molecular components:

-

Targeting Vector: Tyr3-octreotate: This synthetic octapeptide is a well-characterized analog of somatostatin with high affinity for SSTR2. Its established use in numerous patients provides a strong foundation of safety and targeting efficiency.

-

Chelator: MeCOSar (monofunctionalized sarcophagine): This cage-like amine ligand offers superior chelation for copper isotopes across a wide pH range and at room temperature.[1] Its remarkable in vivo stability surpasses that of conventional chelators like DOTA when complexed with copper, a critical factor for the development of copper-based radiopharmaceuticals.[5]

The conjugation of MeCOSar to Tyr3-octreotate results in the this compound molecule, a robust platform for delivering copper radionuclides to SSTR2-expressing tumor cells.

Preclinical Development: Demonstrating Superiority

Extensive preclinical studies have validated the potential of this compound radiopharmaceuticals, showcasing their favorable pharmacokinetic profile, high tumor uptake, and potent anti-tumor efficacy.

In Vitro and In Vivo Characterization

While specific IC50 values for this compound are not extensively reported in the currently available literature, preclinical evaluations have consistently demonstrated its high binding affinity for SSTR2.

Biodistribution of ⁶⁴Cu-SarTATE

Preclinical biodistribution studies using ⁶⁴Cu-SarTATE in mouse models of neuroblastoma have revealed high and sustained tumor uptake, coupled with rapid clearance from non-target tissues. This high tumor-to-background ratio is essential for clear and sensitive PET imaging.

Table 1: Preclinical Biodistribution of ⁶⁴Cu-SarTATE in a Neuroblastoma Model

| Organ | % Injected Dose per Gram (%ID/g) at 24h | % Injected Dose per Gram (%ID/g) at 48h |

| Kidneys | 15.6 ± 5.8[6][7] | 11.5 ± 2.8[6][7] |

| Tumor | 14.1 - 25.0[6][7] | - |

Data presented as mean ± standard deviation where available.

Therapeutic Efficacy of ⁶⁷Cu-SarTATE

The therapeutic potential of ⁶⁷Cu-SarTATE has been demonstrated in multiple preclinical models, showing significant tumor growth inhibition and increased survival.

Table 2: Preclinical Therapeutic Efficacy of ⁶⁷Cu-SarTATE

| Tumor Model | Treatment Group | Key Findings | Reference |

| Neuroendocrine Tumor | 5 MBq ⁶⁷Cu-SarTATE | 75% tumor growth inhibition | [5] |

| Neuroendocrine Tumor | 5 MBq ¹⁷⁷Lu-DOTATATE | 89% tumor growth inhibition | [5] |

| Neuroblastoma | ⁶⁷Cu-SarTATE (early treatment) | 30% increase in survival | [6][8] |

These studies highlight the potent anti-tumor activity of ⁶⁷Cu-SarTATE, which is comparable to the clinically established ¹⁷⁷Lu-DOTATATE.

Experimental Protocols

This section outlines the key experimental methodologies for the synthesis and evaluation of this compound radiopharmaceuticals, based on published literature.

Synthesis of the MeCOSar Chelator

The synthesis of sarcophagine-based chelators like MeCOSar involves a multi-step template synthesis. While a detailed step-by-step protocol for MeCOSar is not publicly available, the general approach for the related DiAmSar chelator has been described and involves a four-step template synthesis.[9] This process typically starts with a metal-amine complex that directs the formation of the cage-like structure.

Conjugation of MeCOSar to Tyr3-octreotate

The conjugation of the MeCOSar chelator to the Tyr3-octreotate peptide is a critical step in creating the this compound molecule. This is typically achieved through standard peptide coupling chemistry, where a reactive functional group on the MeCOSar molecule is linked to an amine group on the peptide.

Radiolabeling with Copper-64 and Copper-67

The radiolabeling of this compound with ⁶⁴Cu or ⁶⁷Cu is a straightforward and efficient process.

Protocol for Radiolabeling of this compound:

-

Reconstitution: A lyophilized vial of this compound is reconstituted with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7) to a concentration of 1 mg/mL.[6]

-

Reaction Mixture: An aliquot of the this compound solution (e.g., 2.5 µg) is added to a buffered solution (e.g., 0.1 M phosphate buffer, pH 5.0) containing the desired amount of ⁶⁴Cu or ⁶⁷Cu.[6]

-

Incubation: The reaction mixture is incubated at room temperature for 15 minutes.[6]

-

Quality Control: The radiochemical yield and purity are assessed by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC). A radiochemical yield of over 95% is typically achieved.[1][6]

Workflow for this compound Radiolabeling

References

- 1. northstarnm.com [northstarnm.com]

- 2. Clarity advances to cohort 3 of the CL04 trial of this compound™ in paediatric neuroblastoma - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]

- 5. Comparing the therapeutic efficacy of 67Cu-SARTATE and 177Lu-DOTA-octreotate in a neuroendocrine tumor model | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Clarity Completes Site Activation for this compound™ Clinical Trial for the Treatment of Meningioma - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]

- 8. Clarity advances to cohort 3 of the CL04 trial of this compound™ in paediatric neuroblastoma [prnewswire.com]

- 9. researchgate.net [researchgate.net]

The Emergence of SARTATE in Neuroendocrine Tumor Diagnosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diagnosis and staging of neuroendocrine tumors (NETs) have been significantly advanced by the use of radiolabeled somatostatin analogues (SSAs) for positron emission tomography (PET) imaging. These agents target the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in the majority of NETs. For years, 68Ga-DOTATATE has been the standard of care for SSTR2-targeted PET imaging. However, the emergence of 64Cu-SARTATE, a next-generation SSTR2-targeting theranostic agent, presents a paradigm shift in the diagnostic landscape of NETs. This technical guide provides an in-depth overview of the role of SarTATE in neuroendocrine tumor diagnosis, with a focus on its mechanism of action, comparative efficacy, and the experimental protocols that underpin its evaluation.

Mechanism of Action: The Antagonist Advantage

This compound (64Cu-MeCOSar-Tyr3-octreotate) is a SSTR2-targeting peptide. Unlike the agonist action of DOTATATE, this compound functions as an antagonist. This distinction is critical to its enhanced diagnostic performance.

-

SSTR2 Agonists (e.g., DOTATATE): Upon binding to SSTR2, agonists are internalized into the tumor cell. While this allows for the accumulation of the radiotracer, the number of available binding sites is limited by the rate of receptor internalization and recycling.

-

SSTR2 Antagonists (e.g., this compound): Antagonists bind to SSTR2 on the cell surface without being internalized. This allows for the binding to a larger number of receptor sites, leading to a higher tumor uptake and retention of the radiotracer. This increased binding potential is particularly advantageous in tumors with lower SSTR2 expression.

The practical implication of this antagonist mechanism is a more robust and sustained imaging signal, which can lead to improved lesion detection.

Comparative Analysis: 64Cu-SARTATE vs. 68Ga-DOTATATE

Clinical studies, most notably the DISCO trial, have demonstrated the superiority of 64Cu-SARTATE over 68Ga-DOTATATE in the detection of NET lesions. The longer half-life of 64Cu (12.7 hours) compared to 68Ga (68 minutes) allows for delayed imaging, which has proven to be a significant advantage.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies.

| Parameter | 64Cu-SARTATE | 68Ga-DOTATATE | Source(s) |

| Lesion Detection (DISCO Trial) | 393 to 488 lesions detected | 186 to 265 lesions detected | |

| Discordant Lesion Detection (DISCO Trial) | 93.5% of discordant lesions detected only by 64Cu-SARTATE | 6.5% of discordant lesions detected only by 68Ga-DOTATATE |

| Time Point | 64Cu-SARTATE Lesion-to-Liver SUV Ratio | 68Ga-DOTATATE Lesion-to-Liver SUV Ratio | Source(s) |

| 1 hour | Comparable to 68Ga-DOTATATE | - | |

| 4 hours | Superior to 1-hour 68Ga-DOTATATE | - | |

| 24 hours | Highest lesion-to-liver contrast | Not feasible due to short half-life |

| Parameter | 64Cu-DOTATATE | 68Ga-DOTATOC | Source(s) |

| Mean SUVmax (Liver Lesions) | Significantly higher | Lower | |

| Mean SUVmax (Lymph Nodes) | Significantly higher | Lower | |

| Mean SUVmax (Pancreatic Lesions) | Significantly higher | Lower | |

| Mean SUVmax (Bone Lesions) | No significant difference | No significant difference |

Experimental Protocols

This section details the methodologies for key experiments involved in the evaluation of 64Cu-SARTATE.

Radiolabeling of 64Cu-SARTATE

Objective: To radiolabel the this compound peptide with the positron-emitting radionuclide 64Cu.

Methodology:

-

A vial containing lyophilized this compound is reconstituted with a phosphate buffer (0.1 M, pH 7) to achieve a 1 mg/mL solution.

-

An aliquot of the this compound solution (e.g., 2.5 µg in 2.5 µL) is added to a phosphate buffer (0.1 M, pH 5.0).

-

A solution containing 64Cu (e.g., 71.78 MBq) is added to the this compound and buffer mixture.

-

The reaction is allowed to proceed at room temperature for 15 minutes.

-

The final product is filtered through a 0.22-µM filter to ensure sterility.

-

Radiochemical purity is assessed using techniques such as high-performance liquid chromatography (HPLC).

In Vitro SSTR2 Binding Affinity Assay

Objective: To determine and compare the binding affinities (IC50 or Kd values) of this compound and DOTATATE for the SSTR2 receptor.

General Methodology:

-

Cell Culture: A cell line overexpressing human SSTR2 (e.g., HEK293-SSTR2) is cultured under standard conditions.

-

Membrane Preparation: Cell membranes are harvested and prepared through homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford assay).

-

Competitive Binding Assay:

-

Cell membranes are incubated with a known concentration of a radiolabeled SSTR2 ligand (e.g., 125I-Tyr3-octreotide).

-

Increasing concentrations of the unlabeled competitor peptides (this compound and DOTATATE) are added to the incubation mixture.

-

The reaction is incubated to allow for competitive binding to reach equilibrium.

-

The bound and free radioligand are separated by filtration.

-

The radioactivity of the filters is measured using a gamma counter.

-

-

Data Analysis: The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition curves.

Preclinical Animal Biodistribution Study

Objective: To evaluate the in vivo distribution, tumor uptake, and clearance of 64Cu-SARTATE in a neuroendocrine tumor animal model.

Methodology:

-

Animal Model: An appropriate animal model, typically immunodeficient mice (e.g., nude mice), is used. Human neuroendocrine tumor cells (e.g., AR42J or IMR32) are implanted subcutaneously or orthotopically to establish tumors.

-

Radiotracer Administration: Once tumors reach a suitable size, the animals are injected intravenously with a known activity of 64Cu-SARTATE.

-

Tissue Harvesting and Analysis: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), groups of animals are euthanized. Key organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle) are collected, weighed, and the radioactivity is measured using a gamma counter.

-

Data Calculation: The uptake in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Clinical PET/CT Imaging Protocol (DISCO Trial - NCT04438304)

Objective: To assess the diagnostic performance of 64Cu-SARTATE PET/CT in patients with known or suspected neuroendocrine tumors.

Methodology:

-

Patient Preparation: Patients are required to fast for a minimum of 4 hours prior to the administration of the radiotracer.

-

Radiotracer Administration: A fixed administration dose of 200 MBq of 64Cu-SARTATE is administered as a single bolus intravenous injection.

-

PET/CT Acquisition:

-

Serial PET/CT scans are acquired at multiple time points post-injection, typically at 30 minutes, 1 hour, 4 hours, and 24 hours.

-

The acquisition protocol generally involves 6-8 bed positions with an acquisition time of 2-3 minutes per bed position.

-

-

Image Reconstruction and Analysis:

-

PET images are reconstructed using standard algorithms (e.g., ordered-subset estimation method).

-

Images are analyzed for lesion and normal organ uptake. Standardized Uptake Values (SUVs) are calculated for quantitative assessment.

-

Lesion-to-background ratios are determined to assess lesion conspicuity.

-

Visualizations

Signaling Pathways and Experimental Workflows

A Technical Guide to Preclinical Studies of SarTATE in Cancer Models

Introduction

SarTATE is a next-generation, highly targeted theranostic agent developed for the diagnosis and treatment of cancers expressing somatostatin receptor 2 (SSTR2).[1][2] It represents a significant advancement in peptide receptor radionuclide therapy (PRRT). This compound consists of the SSTR2-targeting peptide, octreotate, conjugated to a proprietary sarcophagine chelator, MeCOSar, which securely holds copper isotopes.[3][4] This unique structure allows for a paired theranostic approach: 64Cu-SARTATE for high-resolution Positron Emission Tomography (PET) imaging and 67Cu-SARTATE for targeted radionuclide therapy.[3] The MeCOSar chelator provides greater stability for copper isotopes compared to traditional chelators like DOTA, which is crucial for in vivo applications.[3] Preclinical studies have demonstrated promising results in various cancer models, highlighting its potential for improved tumor targeting, retention, and therapeutic efficacy.

Mechanism of Action

The efficacy of this compound is rooted in its high affinity for the SSTR2 protein, which is overexpressed in a majority of neuroendocrine neoplasms (NENs) and neuroblastomas.[3][5] The octreotate component of this compound acts as a molecular guide, binding selectively to SSTR2 on the surface of cancer cells. Once bound, the fate of the cell depends on the copper isotope chelated by the MeCOSar cage.

-

Diagnostic (64Cu-SARTATE): The positron-emitting 64Cu allows for quantitative PET imaging, visualizing tumor locations, staging disease, and determining patient suitability for PRRT.[6] Its half-life (12.7 hours) is longer than that of Gallium-68 (68 minutes), enabling more flexible imaging schedules and assessment of tracer kinetics at later time points (e.g., 24 hours), which can improve lesion detection, especially in the liver.[6][7]

-

Therapeutic (67Cu-SARTATE): The beta-emitting 67Cu delivers a cytotoxic radiation dose directly to the targeted cancer cells, minimizing damage to surrounding healthy tissue.[8]

Experimental Protocols

Preclinical evaluation of this compound has been conducted across several SSTR2-positive cancer models, primarily utilizing xenograft models in immunocompromised mice.

In Vivo Animal Models

-

Model Establishment: Human cancer cell lines are implanted into immunocompromised mice (e.g., BALB/c nude mice) to generate tumors.[8][9] Common methods include:

-

Subcutaneous Xenografts: Tumor cells (e.g., A427-7 lung cancer, AR42J pancreatic cancer) are mixed with a matrix like Matrigel and injected subcutaneously into the flank of the mice.[3][8][9]

-

Orthotopic/Metastatic Models: To better mimic human disease, cells are implanted in the organ of origin or administered to create metastatic disease. For example, an intrahepatic model of neuroblastoma metastasis was established using IMR32 cells in nude mice.[3][4][10]

-

-

Animal Care: All procedures are conducted following institutional animal care and use committee guidelines.

Biodistribution and PET Imaging Studies (64Cu-SARTATE)

-

Radiopharmaceutical Administration: Mice bearing established tumors are injected with a defined activity of 64Cu-SARTATE, typically via tail vein injection.[11]

-

PET/CT Imaging: Animals are anesthetized and undergo PET/CT scans at various time points post-injection (e.g., 2, 24, and 48 hours).[6][12] This allows for non-invasive visualization and quantification of radiotracer uptake in tumors and major organs over time.

-

Ex Vivo Biodistribution: Following the final imaging session, animals are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.[4] Uptake is calculated and expressed as the percentage of the injected dose or activity per gram of tissue (%ID/g or %IA/g).[4][6]

-

Autoradiography and Histology: Tumor tissues may be sectioned and exposed to phosphor storage plates (autoradiography) to visualize the microscopic distribution of the radiotracer. Subsequent histological staining (e.g., H&E, SSTR2 immunohistochemistry) confirms that uptake correlates with viable, SSTR2-positive tumor regions.[3][4]

Therapeutic Efficacy Studies (67Cu-SARTATE)

-

Study Design: Tumor-bearing mice are randomized into control and treatment groups (typically 6-8 mice per group).[4]

-

Monitoring: Key endpoints are monitored throughout the study:

-

Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Tumor growth inhibition is calculated relative to the control group.[8][13]

-

Survival: Animals are monitored until a predefined endpoint (e.g., tumor volume limit or signs of morbidity), and survival data is analyzed.[4]

-

Toxicity: Animal body weight and overall health are monitored as indicators of treatment-related toxicity.

-

Quantitative Data Summary

Preclinical studies have provided robust quantitative data on the biodistribution, tumor uptake, and therapeutic efficacy of this compound.

Table 1: Biodistribution and Tumor Uptake of 64Cu-SARTATE

This table summarizes the uptake of 64Cu-SARTATE in tumors and key organs in different preclinical models. High tumor uptake and retention are consistently observed, with clearance primarily through the kidneys.

| Cancer Model | Tissue | Uptake at ~24h (%IA/g or %ID/g) | Uptake at ~48h (%IA/g) | Citation(s) |

| Neuroblastoma (IMR32) | Tumor | 14.1 – 25.0 | - | [3][4] |

| Kidneys | 15.6 ± 5.8 | 11.5 ± 2.8 | [3][4] | |

| Murine Xenograft (SSTR2+) | Tumor | 105.0 ± 27.1 (at 24h) | - | [6] |

| Tumor | 63.0 ± 15.0 (at 2h) | - | [6] |

IA/g: Injected Activity per gram; ID/g: Injected Dose per gram. Data presented as mean ± SD or range.

Table 2: Therapeutic Efficacy of 67Cu-SARTATE

These studies demonstrate the anti-tumor activity of 67Cu-SARTATE, showing significant tumor growth inhibition and extension of survival.

| Cancer Model | Treatment Protocol | Key Efficacy Result(s) | Citation(s) |

| Neuroblastoma (IMR32) | Single dose (9.25 or 18.5 MBq) at 2 weeks post-inoculation. | 30% increase in mean survival (55.6 days vs. 43.0 days for control). | [3][4] |

| Pancreatic (AR42J) | Single 5 MBq dose. | 75% tumor growth inhibition compared to vehicle control. | [8] |

| Pancreatic (AR42J) | Fractionated dose (2 x 15 MBq) vs. Single dose (30 MBq). | Fractionated therapy significantly improved survival over a single fraction (47 days vs. 36 days). | [8] |

Table 3: Comparison of 64Cu-SARTATE and 68Ga-DOTATATE

While most direct comparisons come from initial human trials, they are informed by the promising preclinical data. These findings highlight the advantages of 64Cu-SARTATE, particularly with delayed imaging.

| Metric | 68Ga-DOTATATE (at ~1h) | 64Cu-SARTATE (at >4h) | Key Finding | Citation(s) |

| Lesion Detection | Standard of care | Superior | Detected significantly more lesions in NET patients. | [14] |

| Lesion-to-Liver Ratio | Median: 3.92 | Median: 6.70 (at 4h), 16.69 (at 24h) | Progressive increase in tumor contrast over time. | [15] |

| Imaging Time Window | Limited by short half-life (~68 min) | Flexible due to longer half-life (~12.7 h) | Allows for delayed imaging, improving lesion-to-background contrast. | [6][7] |

The preclinical data for this compound provide a strong foundation for its clinical development as a leading theranostic agent for SSTR2-positive cancers. Studies in neuroblastoma and neuroendocrine tumor models consistently demonstrate high and sustained tumor uptake of 64Cu-SARTATE, translating into excellent contrast for PET imaging.[3][6] Furthermore, the therapeutic counterpart, 67Cu-SARTATE, has proven to be highly efficacious, significantly inhibiting tumor growth and extending survival in animal models.[4][8] The unique properties of the copper isotopes, combined with the stable MeCOSar chelator, position this compound as a potentially superior alternative to existing somatostatin analogues for both diagnosing and treating a range of challenging cancers.

References

- 1. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]

- 2. ronnyallan.net [ronnyallan.net]

- 3. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Somatostatin Receptor Imaging and Theranostics: Current Practice and Future Prospects | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ukinets.org [ukinets.org]

- 8. Peptide Receptor Radionuclide Therapy with 67Cu-Cuthis compound Is Highly Efficacious Against a Somatostatin-Positive Neuroendocrine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 10. reactionbiology.com [reactionbiology.com]

- 11. 64Cu-SarTate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ronnyallan.net [ronnyallan.net]

- 15. Last patient assessment completed for this compound trial - Clarity Pharmaceuticals Ltd (ASX:CU6) - Listcorp. [listcorp.com]

The Theranostic Promise of 64Cu-SARTATE: An In-Depth Guide to its Pharmacokinetics and Biodistribution

For Researchers, Scientists, and Drug Development Professionals

The emergence of theranostics—a paradigm that integrates diagnostic imaging and therapy—has revolutionized oncology. Within this field, 64Cu-SARTATE has garnered significant attention as a promising agent for the management of neuroendocrine tumors (NETs) and other malignancies expressing somatostatin receptor type 2 (SSTR2). This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of 64Cu-SARTATE, presenting key data, experimental methodologies, and the underlying biological pathways to support its clinical development and application.

SARTATE is a next-generation radiopharmaceutical that combines the SSTR2-targeting peptide octreotate with a proprietary chelator, MeCOSar, which demonstrates high stability for copper isotopes.[1] This unique pairing allows for a "true" theranostic approach, where 64Cu-SARTATE is used for high-resolution PET imaging to identify tumor lesions and inform patient selection, while its therapeutic counterpart, 67Cu-SARTATE, delivers targeted radionuclide therapy.[1][2][3] The longer half-life of 64Cu (12.7 hours) compared to the more commonly used 68Ga (68 minutes) offers logistical advantages, including centralized production and the ability to perform delayed imaging for improved tumor-to-background contrast and more accurate dosimetry calculations.[2][4][5]

Quantitative Biodistribution of 64Cu-SARTATE

The biodistribution of 64Cu-SARTATE has been evaluated in both preclinical and clinical settings, demonstrating high tumor uptake and favorable clearance from non-target tissues. The following tables summarize the quantitative data from key studies.

Preclinical Biodistribution in a Neuroblastoma Mouse Model

The following data represents the biodistribution of [64Cu]Cu-SARTATE in an intrahepatic model of metastatic neuroblastoma using IMR32 cells in nude mice.[2]

| Tissue | 1 hour p.i. (% IA/g ± ESD) | 5 hours p.i. (% IA/g ± ESD) | 24 hours p.i. (% IA/g ± ESD) | 48 hours p.i. (% IA/g ± ESD) |

| Blood | 3.6 ± 1.2 | 2.1 ± 1.9 | 0.16 ± 0.06 | 0.1 ± 0.04 |

| Kidneys | 28.5 ± 15.9 | - | 15.6 ± 5.8 | 3.4 ± 0.65 |

| Tumor | - | - | 14.1 - 25.0 | - |

p.i. = post-injection; % IA/g = percentage of injected activity per gram of tissue; ESD = Estimated Standard Deviation.

Clinical Biodistribution in Patients with Neuroendocrine Tumors

This table summarizes the standardized uptake values (SUVmax) in a first-in-human study of patients with neuroendocrine tumors.[4]

| Tissue/Lesion | 68Ga-DOTATATE (1 hour p.i.) | 64Cu-SARTATE (1 hour p.i.) | 64Cu-SARTATE (4 hours p.i.) | 64Cu-SARTATE (24 hours p.i.) |

| Most Intense Lesion (SUVmax) | Significantly Lower | Significantly Higher | Significantly Higher | Stable from 4h |

| Reference Lesions (Mean SUVmax) | Significantly Lower | Significantly Higher | Significantly Higher | Stable from 4h |

| Liver (SUVmean) | - | 7.10 | 5.90 | - |

| Kidneys (SUVmean) | - | High | - | 3.49% ID/g |

| Spleen (SUVmean) | - | High | - | - |

SUVmax = Maximum Standardized Uptake Value; SUVmean = Mean Standardized Uptake Value; %ID/g = percentage of injected dose per gram.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of 64Cu-SARTATE.

Radiolabeling of this compound

The preparation of 64Cu-SARTATE involves the chelation of the 64Cu radionuclide by the MeCOSar-Tyr3-octreotate conjugate.

Caption: Workflow for the radiolabeling of this compound with 64Cu.

This process is designed to be robust and suitable for manual production for clinical trials.[6][7] The use of quench agents like gentisic acid and ethanol can be incorporated to minimize radiolysis, particularly at the higher activities required for human imaging.[6]

Preclinical Biodistribution Studies

In vivo biodistribution studies in animal models are essential for determining the uptake, clearance, and dosimetry of a new radiopharmaceutical.

Caption: Experimental workflow for preclinical biodistribution studies.

Clinical PET/CT Imaging Protocol

Positron Emission Tomography (PET) combined with Computed Tomography (CT) is the primary imaging modality for evaluating the biodistribution of 64Cu-SARTATE in humans.

Caption: Protocol for clinical PET/CT imaging with 64Cu-SARTATE.

Somatostatin Receptor Signaling Pathway

The therapeutic and diagnostic efficacy of 64Cu-SARTATE is predicated on its high affinity for SSTR2, which is overexpressed on the surface of many neuroendocrine tumor cells.[1] The binding of this compound to SSTR2 initiates a cascade of intracellular signaling events that can lead to the inhibition of cell proliferation and hormone secretion.

Somatostatin receptors are G-protein coupled receptors (GPCRs).[8] Upon ligand binding, they primarily couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, affects various downstream effectors. Additionally, SSTR signaling can involve the modulation of ion channels and the activation of phosphotyrosine phosphatases (PTPs), which can influence cell growth and survival pathways like the MAPK/ERK pathway.[9][10]

References

- 1. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]

- 2. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 64Cu Treatment Planning and 67Cu Therapy with Radiolabeled [64Cu/67Cu]MeCOSar-Octreotate in Subjects with Unresectable Multifocal Meningioma: Initial Results for Human Imaging, Safety, Biodistribution, and Radiation Dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diagnostic Value of Radiolabelled Somatostatin Analogues for Neuroendocrine Tumour Diagnosis: The Benefits and Drawbacks of [64Cu]Cu-DOTA-TOC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Cellular Uptake and Internalization of SarTATE in vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cellular uptake and internalization of SarTATE, a next-generation theranostic agent targeting the somatostatin receptor 2 (SSTR2). This compound, which combines a somatostatin analog with a chelator for copper isotopes, is a promising candidate for the diagnosis and treatment of SSTR2-expressing cancers, such as neuroblastoma and neuroendocrine tumors.[1][2] Understanding its interaction with cancer cells at a molecular level is crucial for its development and clinical application. This document details the experimental protocols for key in vitro assays, presents quantitative data from relevant studies, and visualizes the underlying biological processes.

Data Presentation: Quantitative Analysis of this compound and Analogs

| Radioligand | Cell Line | Binding Affinity (Kd) (nM) | Receptor Density (Bmax) (fmol/mg protein) | Citation |

| 64Cu-DOTA-Y3-TATE | HCT116+/+ (SSTR2-transfected) | 1.6 ± 0.4 | 4700 ± 270 | [3] |

| 64Cu-CB-TE2A-Y3-TATE | HCT116+/+ (SSTR2-transfected) | 0.5 ± 0.2 | 4200 ± 200 | [3] |

| 64Cu-DOTA-Y3-TATE | HCT116-/- (SSTR2-transfected) | 1.5 ± 0.3 | 3400 ± 150 | [3] |

| 64Cu-CB-TE2A-Y3-TATE | HCT116-/- (SSTR2-transfected) | 0.5 ± 0.1 | 2900 ± 160 | [3] |

| 64Cu-CB-TE2A-sst2-ANT (Antagonist) | HCT116+/+ (SSTR2-transfected) | 10.5 ± 1.7 | 38,000 ± 2100 | [3] |

| 64Cu-CB-TE2A-sst2-ANT (Antagonist) | HCT116-/- (SSTR2-transfected) | 12 ± 2.4 | 25,000 ± 1700 | [3] |

| 64Cu-DOTATATE | MPC-mCherry | - | - | [4] |

Table 1: In Vitro Binding Affinities of 64Cu-Labeled Somatostatin Analogs for SSTR2. This table presents the equilibrium dissociation constant (Kd) and maximum receptor density (Bmax) for various 64Cu-labeled somatostatin analogs in different SSTR2-expressing cell lines. Lower Kd values indicate higher binding affinity.

| Radioligand | Cell Line | Time (min) | Internalized Radioactivity (% of added radioactivity/mg protein) | Citation |

| 68Ga(THP-TATE) | A427-7 (SSTR2-positive) | 60 | > 40 | [5] |

| 67Cu-EB-TATE | AR42J | 150 | ~66 | [1] |

| 67Cu-EB-TATE | BON1.SSTR2 | 150 | ~79 | [1] |

| 67Cu-EB-TATE | QGP1.SSTR2 | 150 | ~80 | [1] |

| 64Cu-AP-1 | HCT116 (SSTR2-transfected) | 120 | 45 ± 3 | [6] |

| 64Cu-AP-2 | HCT116 (SSTR2-transfected) | 120 | 73 ± 7 | [6] |

Table 2: In Vitro Internalization of Radiolabeled Somatostatin Analogs. This table shows the percentage of internalized radioactivity in SSTR2-expressing cell lines after incubation with different radiolabeled somatostatin analogs for a specified duration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections outline the protocols for radioligand binding and internalization assays, adapted from established methods for somatostatin analogs.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of this compound for the SSTR2 receptor. Both saturation and competition binding assays are commonly employed.

1. Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the total number of binding sites (Bmax).

-

Cell Culture and Membrane Preparation:

-

Culture SSTR2-expressing cells (e.g., A427-7, HCT116-SSTR2, or MPC cells) to 70-80% confluency.[7][8]

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[9]

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-50 µg of protein) to each well.

-

Add increasing concentrations of 64Cu-SarTATE (e.g., 0.1 to 50 nM) to the wells for total binding.

-

For non-specific binding, add the same increasing concentrations of 64Cu-SarTATE along with a high concentration of a non-radiolabeled competitor (e.g., 1 µM unlabeled octreotate).[7]

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.[7]

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[9]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each concentration of 64Cu-SarTATE.

-

Plot the specific binding data against the concentration of 64Cu-SarTATE.

-

Analyze the data using non-linear regression to determine the Kd and Bmax values.[10]

-

2. Competition Binding Assay

This assay determines the 50% inhibitory concentration (IC50) of unlabeled this compound, which can be used to calculate its binding affinity (Ki).

-

Assay Procedure:

-

To each well of a 96-well plate containing the membrane preparation, add a fixed concentration of a radiolabeled SSTR2 ligand with known high affinity (e.g., 125I-[Tyr11]-Somatostatin-14).

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

Incubate, filter, and measure radioactivity as described for the saturation binding assay.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of unlabeled this compound.

-

Determine the IC50 value, which is the concentration of this compound that displaces 50% of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Internalization Assay

Internalization assays are performed to quantify the rate and extent to which this compound is taken up by SSTR2-expressing cells after binding to the receptor.

-

Cell Culture:

-

Assay Procedure:

-

Wash the cells with binding buffer.

-

Incubate the cells with a fixed concentration of 64Cu-SarTATE (e.g., 1 nM) at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

-

At each time point, terminate the internalization by placing the plates on ice and washing the cells with ice-cold buffer.

-

To differentiate between surface-bound and internalized radioligand, treat one set of wells with an acidic buffer (e.g., glycine-HCl, pH 2.5) for a short period to strip the surface-bound radioactivity. The radioactivity remaining in these cells represents the internalized fraction.

-

Treat a parallel set of wells with a neutral buffer to measure the total cell-associated radioactivity (surface-bound + internalized).

-

Lyse the cells (e.g., with 1 M NaOH) and collect the lysate.

-

Measure the radioactivity in the lysate using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of internalized radioactivity at each time point relative to the total added radioactivity.

-

Plot the percentage of internalized radioactivity against time to determine the internalization kinetics.

-

The internalization rate constant (kint) can be determined by fitting the data to a one-phase association model.[12]

-

Signaling Pathways and Internalization Mechanism

The cellular uptake of this compound is a receptor-mediated process initiated by its binding to SSTR2, a G-protein coupled receptor (GPCR). Upon agonist binding, SSTR2 undergoes a conformational change, triggering a series of intracellular events that lead to its internalization.

The primary mechanism for the endocytosis of SSTR2 is through clathrin-coated pits.[13][14] This process involves the recruitment of adaptor proteins and β-arrestin to the activated receptor, which then facilitates the formation of a clathrin-coated vesicle that buds off from the plasma membrane into the cytoplasm. Once inside the cell, the vesicle uncoats, and the receptor-ligand complex is trafficked to early endosomes. From the early endosome, the this compound-SSTR2 complex can be sorted for degradation in lysosomes or the SSTR2 receptor can be recycled back to the cell surface.

This technical guide provides a foundational understanding of the in vitro cellular uptake and internalization of this compound. The presented data from analogous compounds, detailed experimental protocols, and visualizations of the underlying mechanisms offer valuable insights for researchers and professionals in the field of drug development. Further studies focusing specifically on this compound will be crucial to fully elucidate its cellular behavior and optimize its clinical utility.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]

- 3. Evaluation of copper-64-labeled somatostatin agonists and antagonist in sstr2-transfected cell lines that are positive and negative for p53: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thno.org [thno.org]

- 5. researchgate.net [researchgate.net]

- 6. 64Cu-Labeled Somatostatin Analogues Conjugated with Cross-Bridged Phosphonate-Based Chelators via Strain-Promoted Click Chemistry for PET Imaging: In silico through in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Saturation Binding Analysis of 64Cu-Labeled Somatostatin Analogues Using Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of somatostatin receptor subtype 2 expression in stably transfected A-427 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. biophysics-reports.org [biophysics-reports.org]

- 11. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Receptor signaling and endocytosis are differentially regulated by somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Agonist-mediated endocytosis of rat somatostatin receptor subtype 3 involves beta-arrestin and clathrin coated vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

SarTATE Binding Affinity for Somatostatin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SarTATE is a next-generation theranostic agent that combines a somatostatin analog, [Tyr3]octreotate (TATE), with a sarcophagine-based chelator, MeCOSar, for labeling with copper isotopes such as 64Cu for PET imaging and 67Cu for radionuclide therapy.[1][2] As a derivative of octreotate, this compound is designed to target somatostatin receptors (SSTRs), which are overexpressed in many neuroendocrine tumors. This technical guide provides an in-depth overview of the binding affinity of this compound for the five human somatostatin receptor subtypes (SSTR1-SSTR5), along with detailed experimental protocols and a review of the associated signaling pathways. While this compound is known to target SSTRs, with a particularly high affinity for SSTR2, quantitative binding data for all subtypes is not extensively available in the public domain.[1][3] This document compiles the most relevant and current information to support research and drug development efforts.

Quantitative Binding Affinity of this compound

This compound's binding affinity is primarily characterized by its strong interaction with the somatostatin receptor subtype 2 (SSTR2).[1][4] Quantitative data for other SSTR subtypes are not widely reported for the specific this compound conjugate. However, data from structurally similar 64Cu-labeled TATE derivatives provide valuable insights into its binding profile.

| Ligand | SSTR1 (Kd, nM) | SSTR2 (Kd, nM) | SSTR3 (Kd, nM) | SSTR4 (Kd, nM) | SSTR5 (Kd, nM) |

| 64Cu-SarTATE (and similar TATE derivatives) | Data not available | ~1.5 - 5.0 (for similar 64Cu-TATE derivatives) | Data not available | Data not available | Data not available |

| Octreotide (for comparison) | >1000 | 0.8 | 23 | >1000 | 6.3 |

Note: The Kd values for 64Cu-TATE derivatives are from saturation binding assays using cell homogenates and intact cells expressing SSTR2. The octreotide data is provided for comparative purposes to illustrate the typical binding profile of the parent molecule. The lack of comprehensive public data for this compound across all SSTR subtypes highlights an area for future research.

Experimental Protocols

The determination of binding affinity for radiolabeled ligands like this compound is typically performed using in vitro radioligand binding assays. The two common approaches are saturation binding assays to determine the dissociation constant (Kd) and receptor density (Bmax), and competition binding assays to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Saturation Binding Assay for 64Cu-SarTATE (for SSTR2)

This protocol is adapted from methodologies used for similar 64Cu-labeled somatostatin analogs.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of 64Cu-SarTATE for SSTR2.

Materials:

-

64Cu-SarTATE (radioligand)

-

Unlabeled this compound or a suitable SSTR2 ligand (e.g., octreotate) for determining non-specific binding

-

Cells or cell membranes expressing human SSTR2 (e.g., HEK293-SSTR2, AR42J)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B or GF/C)

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Cell/Membrane Preparation: Prepare a suspension of cells or cell membranes expressing SSTR2 at a predetermined optimal concentration in binding buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of 64Cu-SarTATE.

-

Total Binding: Add increasing concentrations of 64Cu-SarTATE to the wells containing the cell/membrane preparation.

-

Non-Specific Binding: To a parallel set of wells, add the same increasing concentrations of 64Cu-SarTATE along with a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the specific binding sites.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding as a function of the 64Cu-SarTATE concentration.

-

Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

-

Competitive Binding Assay

Objective: To determine the IC50 and Ki of unlabeled this compound against a known radioligand for SSTR subtypes.

Procedure: This assay is similar to the saturation binding assay, but a fixed, single concentration of a known radioligand (e.g., [125I-Tyr11]-SST-14 or a subtype-selective radioligand) is used. Increasing concentrations of unlabeled this compound are added to compete for binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Somatostatin Receptor Signaling Pathways

Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like this compound, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Key steps in the SSTR2 signaling pathway:

-

Ligand Binding: this compound binds to the extracellular domain of SSTR2.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects, including the inhibition of hormone secretion and cell proliferation.

-

Ion Channel Modulation: The βγ-subunits of the activated G-protein can directly modulate ion channels, leading to the inhibition of voltage-gated Ca2+ channels (reducing calcium influx) and the activation of K+ channels (increasing potassium efflux), which hyperpolarizes the cell membrane and further contributes to the inhibitory effects.

Conclusion

References

- 1. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]

- 2. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Last patient assessment completed for diagnostic this compound trial in NETs - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]

The Theranostic Potential of Copper-64 and Copper-67 SarTATE: A Technical Guide

Introduction

The field of nuclear medicine is rapidly advancing towards personalized treatments through the concept of theranostics, which combines diagnostic imaging and targeted radionuclide therapy. The ideal theranostic approach utilizes a matched pair of radionuclides of the same element, ensuring identical pharmacokinetics for both the imaging and therapeutic agents. The copper isotopes, Copper-64 (⁶⁴Cu) and Copper-67 (⁶⁷Cu), represent a near-perfect theranostic pair.[1] ⁶⁴Cu is a positron emitter (β+) with a 12.7-hour half-life, ideal for high-resolution Positron Emission Tomography (PET) imaging, while ⁶⁷Cu is a beta-particle emitter (β-) with a 61.8-hour half-life suitable for therapy.[1] This pairing offers significant advantages over mismatched pairs like ⁶⁸Ga/¹⁷⁷Lu, where differing chemistries can lead to variations in biodistribution.[2]

SARTATE is a next-generation radiopharmaceutical designed to exploit this copper-based theranostic paradigm. It consists of the somatostatin analogue octreotate, which targets the somatostatin receptor subtype 2 (SSTR2), conjugated to the highly stable sarcophagine chelator, MeCOSar.[2][3] SSTR2 is overexpressed in a majority of neuroendocrine neoplasms (NETs), neuroblastoma, and meningiomas, making it an excellent target for both imaging and therapy.[2][4][5] This document provides a comprehensive technical overview of the radiochemistry, preclinical data, clinical translation, and underlying biological pathways associated with [⁶⁴Cu]Cu-SarTATE and [⁶⁷Cu]Cu-SarTATE.

Table 1: Physical Properties of Theranostic Copper Isotopes

| Radionuclide | Half-life | Decay Mode | Principal Emissions (Energy) | Application |

| Copper-64 (⁶⁴Cu) | 12.7 hours | β+ (17.4%), β- (39%), EC | β+ (0.653 MeV max), β- (0.579 MeV max) | PET Imaging, Dosimetry |

| Copper-67 (⁶⁷Cu) | 61.8 hours | β- (100%) | β- (0.577 MeV max), γ (185 keV, 49%) | Radionuclide Therapy |

Mechanism of Action and Cellular Signaling

The efficacy of this compound relies on its high affinity for SSTR2 and the stable chelation of copper radionuclides by the MeCOSar cage.

-

Targeting Moiety: The octreotate peptide is a well-characterized somatostatin analogue that binds with high affinity to SSTR2, which is highly expressed on the surface of many neuroendocrine tumor cells.[2][5]

-

Chelator: The MeCOSar sarcophagine cage forms exceptionally stable complexes with copper radionuclides in vivo.[2][6] This stability is critical to prevent the release of free copper, which would otherwise accumulate in non-target tissues like the liver, thereby improving the safety profile and target-to-background ratio.[6][7]

References

- 1. Cu-67-SARTATE significantly extends survival in a hepatic model of neuroblastoma minimal residual disease | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer. | MASLAB [vumc.org]

- 5. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]

- 6. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and 64Cu‐Radiolabeling Strategies of Small Organic Radioconjugates Based on the AMD070 Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

SarTATE for Neuroblastoma: A Technical Guide to a Novel Theranostic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SarTATE, a next-generation theranostic agent, for the imaging and therapy of neuroblastoma. This compound leverages the expression of somatostatin receptor 2 (SSTR2) on neuroblastoma cells, offering a targeted approach to disease management.[1][2][3] This document details the underlying principles, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the associated biological pathways and workflows.

Introduction to this compound

This compound is a peptide-based radiopharmaceutical that consists of a somatostatin analog, octreotate, conjugated to a chelator, MeCOSar, which securely binds copper isotopes.[1][3] This design allows for a "true" theranostic pair:

-

Imaging: ⁶⁴Cu-SarTATE is used for positron emission tomography (PET) imaging to diagnose, stage, and monitor SSTR2-positive neuroblastoma.[1][3][4]

-

Therapy: ⁶⁷Cu-SarTATE is the therapeutic counterpart, delivering targeted β-radiation to tumor cells.[1][3][4]

The identical molecular structure of the imaging and therapeutic agents ensures that the biodistribution seen on PET scans accurately reflects where the therapeutic dose will be delivered.[5] This approach is particularly promising for high-risk neuroblastoma, which accounts for approximately 45% of all cases and has a 5-year survival rate of only 40-50%.[6][7]

Mechanism of Action and Signaling Pathway

This compound targets the somatostatin receptor 2 (SSTR2), a G-protein coupled receptor expressed in the majority of neuroblastomas.[1][3][8][9] Upon binding of this compound, the SSTR2 signaling cascade is initiated. While the primary therapeutic effect of ⁶⁷Cu-SarTATE is due to the cytotoxic effects of β-radiation, the engagement of the SSTR2 receptor itself can have anti-tumor effects. SSTR2 activation is coupled to inhibitory G-proteins (Gi), which can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequent downstream effects on cell proliferation and hormone secretion.[10]

Caption: SSTR2 signaling and ⁶⁷Cu-SarTATE's dual mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound in neuroblastoma.

Table 1: Preclinical Biodistribution of ⁶⁴Cu-SarTATE in an Intrahepatic Neuroblastoma Model (IMR32 cells in nude mice)[1][3]

| Tissue | % Injected Activity per Gram (%IA/g) at 24h | % Injected Activity per Gram (%IA/g) at 48h |

| Tumor | 14.1 - 25.0 | Not Reported |

| Kidneys | 15.6 ± 5.8 | 11.5 ± 2.8 |

Table 2: Preclinical Therapeutic Efficacy of ⁶⁷Cu-SarTATE in an Intrahepatic Neuroblastoma Model[1][3]

| Treatment Group | Mean Survival (days) | Survival Extension vs. Control | p-value |

| Saline Control | 43.0 ± 8.1 | - | - |

| ⁶⁷Cu-SarTATE (9.25 or 18.5 MBq) | 55.6 ± 9.1 | 13 days (30%) | 0.012 |

Therapy initiated 2 weeks post-tumor cell inoculation.

Table 3: Clinical Trial Dose Escalation for ⁶⁷Cu-SarTATE in Pediatric Neuroblastoma (CL04 Trial)[11]

| Cohort | Dose Level (MBq/kg body weight) | Status |

| 1 | 75 | Completed, no DLTs reported |

| 2 | 175 | Recruiting |

| 3 | Not Reported | Planned |

| 4 | 375 | Dosing initiated |

Experimental Protocols

This section outlines the general methodologies for key experiments involving this compound in neuroblastoma research, based on published studies.

Preclinical Imaging and Therapy Studies

A representative preclinical workflow for evaluating this compound in a neuroblastoma model is depicted below.

Caption: Workflow for preclinical evaluation of this compound in neuroblastoma.

Methodology Details:

-

Animal Model: An intrahepatic model of metastatic neuroblastoma can be established by inoculating IMR32 cells in nude mice.[1][3]

-

Imaging: For biodistribution studies, mice are administered with ⁶⁴Cu-SarTATE. PET/CT imaging is performed at various time points (e.g., 30 min, 1h, 4h, 24h) post-injection.[11] Following the final imaging session, tissues are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the %IA/g.[1][3]

-

Therapy: For efficacy studies, tumor-bearing mice are randomized into treatment and control groups.[1][3] A single intravenous dose of ⁶⁷Cu-SarTATE at varying activity levels (e.g., 9.25 MBq and 18.5 MBq) or saline is administered at a specified time after tumor cell inoculation (e.g., 2 or 4 weeks).[1][3] Survival is monitored and compared between groups.[1][3]

Clinical Imaging and Therapy Protocol (CL04 Trial)

The CL04 trial (NCT04023331) is a Phase 1/2a study evaluating the safety and efficacy of ⁶⁴Cu/⁶⁷Cu-SarTATE in pediatric patients with high-risk, relapsed/refractory neuroblastoma.[2][12][13]

Caption: Clinical trial workflow for this compound in pediatric neuroblastoma.

Methodology Details:

-

Patient Selection: Patients with high-risk, relapsed, or refractory neuroblastoma are screened for eligibility.[12]

-

Diagnostic Imaging: Patients receive a bolus injection of ⁶⁴Cu-SarTATE (2.0 MBq/kg) for PET/CT imaging to confirm SSTR2-positive disease and determine eligibility for therapy.[12]

-

Therapeutic Administration: Eligible patients receive an intravenous infusion of ⁶⁷Cu-SarTATE. The trial follows a dose-escalation design, starting at 75 MBq/kg and increasing in subsequent cohorts.[14][12]

-

Monitoring and Response: Patients are monitored for dose-limiting toxicities for 6 weeks post-infusion.[12] Therapeutic response is assessed using the International Neuroblastoma Response Criteria (INRC).[12]

-

Repeat Cycles: Patients demonstrating therapeutic benefit may be offered additional cycles of therapy, up to a maximum of four.[12]

Conclusion

This compound represents a promising, highly targeted theranostic agent for the management of neuroblastoma. Its "true" theranostic nature, with identical molecular entities for imaging and therapy, allows for precise patient selection and dosimetry.[5] Preclinical studies have demonstrated significant tumor uptake and a survival benefit.[1][3] Ongoing clinical trials are establishing the safety and efficacy of this compound in pediatric patients with high-risk disease.[2][12][13] The continued development of this compound may offer a new and effective treatment modality for this challenging pediatric cancer.

References

- 1. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]

- 3. researchgate.net [researchgate.net]

- 4. Peptide Receptor Radionuclide Therapy for Neuroblastoma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clarity Pharmaceuticals opens this compound neuroblastoma clinical trial [prnewswire.com]

- 7. Clarity expands clinical sites for this compound™ neuroblastoma trial - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]

- 8. Frontiers | A Phase II Trial of a Personalized, Dose-Intense Administration Schedule of 177Lutetium-DOTATATE in Children With Primary Refractory or Relapsed High-Risk Neuroblastoma–LuDO-N [frontiersin.org]

- 9. SSTR2 Expression in Olfactory Neuroblastoma: Clinical and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. mdpi.com [mdpi.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. northstarnm.com [northstarnm.com]

- 14. Clarity advances to cohort 2 in the this compound™ neuroblastoma trial - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]

The Molecular Architecture of SarTATE: A Technical Guide to a Novel Theranostic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure, chelating properties, and relevant experimental data for SarTATE, a promising next-generation theranostic agent for cancers expressing the somatostatin receptor 2 (SSTR2). This compound's innovative design, combining a targeted peptide with a highly stable chelator for copper radionuclides, positions it as a significant advancement in the field of nuclear medicine.

Core Molecular Structure

This compound is a conjugate molecule comprising two key functional components: the SSTR2-targeting peptide, (Tyr³)-octreotate, and the bifunctional chelator, MeCOSar. This combination allows for the targeted delivery of diagnostic (Copper-64) or therapeutic (Copper-67) radioisotopes to tumor cells.

Molecular Formula: C₆₉H₁₀₃N₁₇O₁₄S₂[1]

The Targeting Peptide: (Tyr³)-Octreotate

The peptide component of this compound is a modified version of octreotate, a well-characterized somatostatin analog with high binding affinity for SSTR2, a receptor frequently overexpressed in neuroendocrine tumors (NETs) and other cancers like neuroblastoma and meningioma.[2][3] Key structural features of the (Tyr³)-octreotate in this compound include:

-

Amino Acid Sequence: The core sequence is based on octreotate, which mimics the native somatostatin peptide.

-

Stereochemistry: To enhance in-vivo stability by reducing enzymatic degradation, the phenylalanine (Phe) and tryptophan (Trp) residues are in the D-configuration (D-Phe and D-Trp).

-

Cyclization: A disulfide bridge between two cysteine (Cys) residues creates a cyclic structure, which is crucial for maintaining the peptide's conformation for optimal receptor binding.

The Chelator: MeCOSar

The chelator conjugated to the peptide is MeCOSar, which stands for 5-((8-methyl-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl)amino)-5-oxopentanoic acid. MeCOSar is a derivative of the sarcophagine cage-like structure, renowned for its ability to form exceptionally stable complexes with copper ions.[4][5] This high stability is critical to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity. The sarcophagine backbone completely encapsulates the copper ion, providing a high degree of kinetic inertness.

The molecular structure of the MeCOSar chelator is depicted below:

Caption: Molecular structure of the MeCOSar chelator.

The complete molecular structure of this compound, showing the conjugation of MeCOSar to the (Tyr³)-octreotate peptide, is illustrated in the following diagram:

Caption: Schematic of the this compound molecule.

Chelation and Radionuclide Interaction

The primary function of the MeCOSar component is to securely bind a copper radionuclide. The hexadentate nature of the sarcophagine cage provides a thermodynamically stable and kinetically inert complex with Cu²⁺. This is crucial for a theranostic agent, as the diagnostic radionuclide (⁶⁴Cu) and the therapeutic radionuclide (⁶⁷Cu) have identical chemistry, ensuring that the biodistribution observed during imaging accurately reflects the dose distribution during therapy.

The process of copper chelation by this compound is visualized below:

Caption: Chelation of a copper radionuclide by this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound and its components.

Table 1: Molecular and Physicochemical Properties

| Parameter | Value | Reference |

| Molecular Formula | C₆₉H₁₀₃N₁₇O₁₄S₂ | [1] |

| Average Mass | 1458.8 g/mol | [1] |

| Chelator | MeCOSar | [4][5] |

| Targeting Moiety | (Tyr³)-octreotate | [4] |

| Radionuclides | ⁶⁴Cu (PET imaging), ⁶⁷Cu (Therapy) | [4][6] |

Table 2: Receptor Binding and Complex Stability

| Parameter | Value | Notes | Reference |

| Target Receptor | Somatostatin Receptor 2 (SSTR2) | Overexpressed in NETs | [6] |

| Binding Affinity (IC₅₀) | ~0.6 nM (estimated) | Based on octreotide affinity for SSTR2. | [2] |

| Cu-MeCOSar Stability | |||

| Stability Constant (log K) | High (exact value not published) | Sarcophagine complexes with Cu(II) are known to be exceptionally stable. For comparison, other macrocyclic Cu(II) complexes have log K values >20. | [5] |

Table 3: Pharmacokinetic and Dosimetry Data (Human)

| Parameter | ⁶⁴Cu-SarTATE | Reference |

| Effective Dose (mSv/MBq) | 0.0395 | [5] |

| Organ with Highest Dose | Spleen | [5] |

| Tumor Uptake | High lesion uptake and retention observed at all imaging time-points (up to 24h). | |

| Clearance | Progressive hepatic clearance over time, providing high lesion-to-liver contrast at 24 hours. |

Experimental Protocols

Radiolabeling of this compound with ⁶⁴Cu

This protocol is based on methods described for the preparation of ⁶⁴Cu-SarTATE for clinical trials.

Materials:

-

This compound peptide conjugate

-

⁶⁴CuCl₂ in dilute HCl

-

Ammonium acetate buffer (0.1 M)

-

Ethanol

-

Gentisic acid solution (1 mg/mL)

-

Solid Phase Extraction (SPE) cartridge (e.g., C18)

-

Saline for injection

-

0.22 µm sterile filter

Procedure:

-

To a sterile vial, add the this compound solution.

-

Add the ⁶⁴CuCl₂ solution to the this compound.

-

Add ammonium acetate buffer containing 4% ethanol and gentisic acid (as a radical scavenger to prevent radiolysis).

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

After incubation, load the reaction mixture onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with saline to remove unreacted ⁶⁴Cu and hydrophilic impurities.

-

Elute the purified ⁶⁴Cu-SarTATE from the cartridge using ethanol.

-

Dilute the final product with sterile saline to the desired concentration.

-

Pass the final solution through a 0.22 µm sterile filter into a sterile vial for injection.

Quality Control:

-

Radiochemical Purity: Determined by High-Performance Liquid Chromatography (HPLC). The purity should be >95%.

-

pH: Should be within the acceptable range for intravenous injection (typically 5.0-7.5).

-

Sterility and Endotoxin Testing: Performed to ensure the final product is safe for human administration.

The workflow for radiolabeling and quality control is outlined below:

Caption: Experimental workflow for ⁶⁴Cu-SarTATE.

In Vitro SSTR2 Competitive Binding Assay

This protocol describes a general method to determine the binding affinity of this compound for SSTR2.

Materials:

-

Cell membranes from a cell line overexpressing human SSTR2 (e.g., HEK293-SSTR2 or CHO-K1-SSTR2).

-

Radiolabeled somatostatin analog with known high affinity for SSTR2 (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14 or [¹⁷⁷Lu]-DOTA-TATE).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the different concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled octreotide).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a suitable counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathway

Upon binding to SSTR2, this compound, as a somatostatin analog, is expected to trigger the internalization of the receptor-ligand complex. This is a key mechanism for the accumulation of the radionuclide within the tumor cell, which is essential for the therapeutic efficacy of ⁶⁷Cu-SarTATE. The β⁻ particles emitted by ⁶⁷Cu have a short path length, making intracellular localization highly effective for inducing DNA damage and subsequent cell death.

The signaling pathway initiated by this compound binding to SSTR2 is illustrated below:

Caption: this compound-SSTR2 signaling and therapeutic action.

This technical guide provides a comprehensive overview of the molecular and functional characteristics of this compound. The combination of a highly specific targeting peptide with a robust chelator for a theranostic pair of copper radionuclides underscores its potential as a valuable tool in the diagnosis and treatment of SSTR2-positive malignancies. Further research and clinical trials will continue to elucidate the full clinical utility of this promising agent.

References

- 1. First-in-Humans Evaluation of Safety and Dosimetry of 64Cu-LLP2A for PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Radiolabeling of SarTATE with Copper-67

Audience: Researchers, scientists, and drug development professionals.

Introduction

SarTATE is a next-generation, highly targeted theranostic agent designed for diagnosing, staging, and treating cancers that express somatostatin receptor 2 (SSTR2), such as neuroblastoma and neuroendocrine tumors (NETs).[1][2][3] It comprises the SSTR2-targeting peptide, octreotate, conjugated to a sarcophagine chelator (MeCOSar), which securely binds copper isotopes.[1][4] The use of the copper isotopes copper-64 (⁶⁴Cu) and copper-67 (⁶⁷Cu) creates a "perfect pairing" for a theranostic approach.[2] ⁶⁴Cu-SarTATE is utilized for diagnostic Positron Emission Tomography (PET) imaging to identify tumor locations, while ⁶⁷Cu-SarTATE is used for subsequent Peptide Receptor Radionuclide Therapy (PRRT).[2][3][5]

Copper-67 is a beta-emitting radioisotope with a half-life of approximately 62 hours (2.58 days), which is optimal for delivering a therapeutic radiation dose to tumor cells while minimizing exposure to healthy tissues.[5][6][7] Its concurrent gamma emissions also allow for SPECT imaging to monitor biodistribution.[7][8] This protocol details the methodology for radiolabeling this compound with ⁶⁷Cu.